Product packaging for Glycyl-D-alanyl-L-alanine(Cat. No.:CAS No. 55386-81-7)

Glycyl-D-alanyl-L-alanine

Cat. No.: B14625947
CAS No.: 55386-81-7
M. Wt: 217.22 g/mol
InChI Key: PYTZFYUXZZHOAD-UHNVWZDZSA-N
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Description

Glycyl-D-alanyl-L-alanine is a synthetic tripeptide of significant interest in microbiological and pharmacological research. Its sequence, which incorporates both D- and L-stereoisomers of alanine, is structurally analogous to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus found in bacterial cell wall precursors. This makes it a valuable compound for studying the mechanism of action of glycopeptide antibiotics, such as vancomycin, which function by binding to the D-Ala-D-Ala motif of the lipid II precursor, thereby inhibiting the cross-linking of the peptidoglycan layer and preventing cell wall synthesis . Researchers utilize this compound in studies focused on antibiotic resistance, particularly in investigating how alterations in the peptidoglycan precursor structure confer resistance to vancomycin. This tripeptide serves as a crucial tool for in vitro binding assays, enzymatic studies, and as a component in research aimed at understanding the fundamental processes of bacterial cell wall biosynthesis and the development of novel antibacterial agents . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B14625947 Glycyl-D-alanyl-L-alanine CAS No. 55386-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55386-81-7

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1

InChI Key

PYTZFYUXZZHOAD-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

Synthetic Methodologies for Glycyl D Alanyl L Alanine and Chiral Tripeptides

Chemical Synthesis Approaches for Stereoselective Formation

The chemical synthesis of peptides has evolved significantly, offering robust methods for the controlled assembly of amino acids. For a chiral tripeptide like Glycyl-D-alanyl-L-alanine, the main challenge lies in preventing racemization and ensuring high stereochemical purity.

Solid-Phase Peptide Synthesis (SPPS) Strategies and Optimization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, sequential assembly of amino acids on an insoluble polymer support. jmb.or.krnih.gov The synthesis of this compound via SPPS would typically involve a stepwise approach using N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids.

The synthesis would commence by anchoring the C-terminal amino acid, Fmoc-L-alanine, to a suitable resin, such as a Wang or Rink amide resin. nih.govbiotage.com The synthesis would proceed through cycles of deprotection of the Fmoc group, typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. vaia.com For this compound, the sequence of addition would be Fmoc-L-Ala-OH, followed by Fmoc-D-Ala-OH, and finally Fmoc-Gly-OH.

Coupling reagents are crucial for efficient peptide bond formation and for minimizing racemization, especially when incorporating D-amino acids. vaia.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress side reactions. vaia.com Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also widely used. acs.org

Optimization of SPPS for a chiral tripeptide involves careful selection of the resin, protecting groups, coupling reagents, and reaction conditions to ensure complete reactions and maintain chiral integrity. After the assembly of the tripeptide chain, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to yield the crude peptide, which is then purified by chromatography. nih.gov

Table 1: Key Parameters in the SPPS of this compound

ParameterDescriptionCommon Choices for Gly-D-Ala-L-Ala
Solid Support Insoluble polymer to which the first amino acid is attached.Wang resin, Rink Amide resin nih.govbiotage.com
Protecting Group Temporarily blocks the α-amino group of the incoming amino acid.Fmoc (9-fluorenylmethyloxycarbonyl) vaia.com
Coupling Reagent Promotes the formation of the peptide bond.DCC/HOBt, HBTU/DIEA vaia.comacs.org
Cleavage Cocktail Reagent used to cleave the peptide from the resin and remove side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers nih.gov

Solution-Phase Condensation Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for the synthesis of certain peptides, particularly on a large scale. nih.govspringernature.com This method involves the coupling of protected amino acids or peptide fragments in a suitable solvent. For this compound, a stepwise approach would involve the coupling of protected glycine (B1666218) to a D-alanyl-L-alanine dipeptide fragment, or the sequential coupling of the individual amino acids.

A common strategy would be to synthesize the dipeptide Boc-D-Ala-L-Ala-OMe and then couple it with Boc-Gly-OH. The use of Boc (tert-butyloxycarbonyl) protecting groups is prevalent in solution-phase synthesis. nih.gov The coupling can be achieved using various reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine. nih.gov Purification after each step is typically performed by extraction and crystallization or chromatography. mdpi.com

A significant advantage of solution-phase synthesis is the ability to purify intermediates at each stage, which can lead to a highly pure final product. springernature.com However, the risk of racemization during fragment coupling must be carefully managed, especially at the C-terminus of the activated peptide fragment. The use of urethane-based protecting groups like Boc or Fmoc on the N-terminal amino acid of the coupling fragment generally minimizes racemization. nih.gov

Segment Condensation and Fragment Assembly Methods

Segment condensation is a convergent strategy in which protected peptide fragments are synthesized separately and then joined together. This approach is particularly useful for the synthesis of longer peptides but can also be applied to tripeptides. nih.gov For this compound, one could synthesize a protected Gly-D-Ala dipeptide and an L-alanine derivative and then couple them.

Enzymatic and Biocatalytic Production Routes

Enzymatic methods for peptide synthesis offer several advantages over chemical synthesis, including high stereoselectivity, mild reaction conditions, and the avoidance of extensive protecting group chemistry. Current time information in Tiranë, AL.sci-hub.se

Protease-Mediated Peptide Synthesis

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. acs.org This can be achieved through either thermodynamically or kinetically controlled synthesis.

In thermodynamically controlled synthesis, the equilibrium of the hydrolysis reaction is shifted towards synthesis by altering the reaction conditions, such as using a high concentration of substrates or a low water environment. In kinetically controlled synthesis, an activated acyl donor (e.g., an ester or amide) is used, and the protease catalyzes the transfer of the acyl group to the amino group of a nucleophile. acs.org This approach is generally faster and less prone to by-products.

The synthesis of this compound could potentially be achieved using a protease with broad substrate specificity. For example, a dipeptide ester such as Gly-D-Ala-OMe could be used as the acyl donor and L-alanine as the nucleophile in a reaction catalyzed by a protease like papain or chymotrypsin. The stereoselectivity of the enzyme would be crucial to ensure the formation of the correct diastereomer. While many proteases exhibit strong L-stereoselectivity, some have been shown to accept D-amino acids at certain positions in the substrate.

Ligase-Catalyzed Bond Formation and Stereochemical Control

Peptide ligases are enzymes that naturally catalyze the formation of peptide bonds in an ATP-dependent manner. sci-hub.semdpi.com These enzymes offer high specificity and stereochemical control. L-amino acid ligases (Lals) have been identified that can synthesize dipeptides from unprotected L-amino acids. sci-hub.seasm.org While their natural function is often specific, protein engineering can be used to alter their substrate specificity to produce desired dipeptides. acs.org

The synthesis of this compound would require a ligase or a set of ligases capable of sequentially joining Gly, D-Ala, and L-Ala. While no single enzyme is known to perform this specific synthesis, enzymes with relaxed or engineered specificities could be employed. For instance, a ligase that accepts glycine as the N-terminal donor and D-alanine as the acceptor could form Gly-D-Ala. A second ligase could then attach L-alanine.

Notably, D-alanine:D-alanine ligases (Ddl) are involved in bacterial cell wall biosynthesis and catalyze the formation of D-Ala-D-Ala. nih.govresearchgate.net Some of these ligases have been shown to have a relaxed substrate specificity, suggesting the potential for engineering them to accept different amino acid substrates. nih.gov Furthermore, enzymes like DltA have been shown to synthesize dipeptides with mixed chirality, such as D-Ala-L-Cys, through a mechanism involving an enzymatic reaction followed by a chemical rearrangement. nih.gov This highlights the potential for biocatalytic routes to chiral peptides like this compound.

Table 2: Comparison of Enzymatic Synthesis Methods

MethodEnzyme TypeKey FeaturesPotential for Gly-D-Ala-L-Ala Synthesis
Protease-Mediated Synthesis Proteases (e.g., Papain, Chymotrypsin)Kinetically or thermodynamically controlled; can use unprotected or minimally protected substrates.Requires a protease that can accommodate D- and L-amino acids at specific positions.
Ligase-Catalyzed Synthesis Peptide Ligases (e.g., L-amino acid ligases, D-Ala-D-Ala ligases)ATP-dependent; high stereospecificity; uses unprotected amino acids.Relies on finding or engineering a ligase with the specific substrate recognition for Gly, D-Ala, and L-Ala.

Whole-Cell Biotransformation and Fermentation Processes

The synthesis of chiral tripeptides such as this compound through biotechnological routes represents a sophisticated alternative to purely chemical methods. Whole-cell biotransformation and fermentation are at the forefront of these strategies, offering integrated systems where complex, multi-step enzymatic reactions can occur within a single, self-sustaining microbial host. These approaches circumvent the need for costly purification of individual enzymes and provide inherent mechanisms for cofactor regeneration, rendering the process more economically viable and sustainable. routledge.commdpi.com

Microorganisms like Escherichia coli and various yeast species are commonly engineered to serve as "cell factories." nih.gov The core principle involves harnessing the cell's metabolic machinery, augmented with specifically introduced or modified enzymatic pathways, to convert simple starting materials into complex target molecules. routledge.com For peptide synthesis, this typically involves the overexpression of peptide-synthesizing enzymes, such as ligases, and the strategic modification of the host's genome to optimize production.

Development of Whole-Cell Biocatalysts

The construction of an efficient whole-cell biocatalyst is a multi-step process grounded in metabolic engineering. A primary strategy is the overexpression of key enzymes that catalyze the formation of peptide bonds. L-amino acid ligases (Lals) are a prominent class of enzymes that join unprotected amino acids in an ATP-dependent reaction, making them highly suitable for both in-vitro synthesis and in-vivo fermentative production. nih.govasm.org For instance, an L-amino acid ligase (BacD) from Bacillus subtilis has been successfully overexpressed in E. coli to produce the dipeptide L-alanyl-L-glutamine. nih.gov

A significant challenge in intracellular peptide synthesis is the degradation of the product by native host enzymes. To counteract this, a common engineering strategy is the deletion of genes encoding for peptidases that would otherwise hydrolyze the newly formed peptide. In the synthesis of L-alanyl-L-glutamine, the knockout of four peptidase genes (pepA, pepB, pepD, and pepN) and a dipeptide transport system (dpp) in E. coli was shown to be crucial for preventing product loss and increasing the final titer. nih.gov

The synthesis of peptides containing non-standard or D-amino acids, such as the D-alanine in this compound, presents a distinct set of challenges. Most conventional ligases and proteases are highly specific to L-amino acids. asm.org Nature, however, provides templates for such synthesis. Nonribosomal peptide synthetases (NRPS) are large, multi-domain enzymes found in bacteria and fungi that are responsible for the synthesis of a wide array of natural peptides containing non-proteinogenic and D-amino acids. asm.org While harnessing full NRPS systems is complex, individual domains, such as the adenylation (A) domains that select and activate specific amino acids, can be used. Research has demonstrated that the A-domains from tyrocidine synthetase and bacitracin synthetase can be used to synthesize over 40 different D-amino acid-containing dipeptides. asm.org

Furthermore, bacteria naturally utilize D-amino acids, particularly D-alanine and D-glutamic acid, as essential components of their peptidoglycan cell walls. cdnsciencepub.comnih.govfrontiersin.org This implies the existence of a native enzymatic toolkit, including racemases (which convert L-amino acids to their D-enantiomers) and ligases that can incorporate them into peptide chains. nih.gov For example, alanine (B10760859) racemase is responsible for producing D-alanine from L-alanine. nih.gov Leveraging these native or heterologously expressed racemases and ligases is a key strategy for producing chiral peptides.

Fermentation Processes for Chiral Peptide Production

Once a robust microbial strain is developed, the synthesis is scaled up in a fermentation process. This involves cultivating the engineered microorganisms in a bioreactor under controlled conditions (temperature, pH, aeration, and nutrient supply) to achieve high cell densities and optimal productivity. dovepress.com The process can be designed as a single-stage fermentation-biotransformation, where the cells are first grown to a certain density and then induced to begin producing the target peptide upon the addition of precursors. nih.gov

The efficiency of the whole-cell biocatalytic process is influenced by several factors. The transport of substrate molecules into the cell and the export of the final product can become rate-limiting. mdpi.com Additionally, the intracellular availability of cofactors, such as ATP required by ligases, is critical. Whole-cell systems offer a distinct advantage here, as the cell's central metabolism can continuously regenerate ATP from carbon sources like glucose. frontiersin.org In some processes, metabolic flux is intentionally redirected to enhance the supply of key intermediates. For example, the tricarboxylic acid (TCA) cycle in E. coli has been engineered to increase the pool of α-ketoglutarate, a necessary co-substrate for certain enzymatic reactions. frontiersin.org

The table below summarizes findings from studies on the whole-cell synthesis of various dipeptides, illustrating the impact of genetic modifications and process optimization on product yield.

Target PeptideHost OrganismKey Engineering StrategySubstratesProduct Titer/YieldReference
L-Carnosine E. coliOverexpression of β-peptidase (DmpA)β-Alaninamide, L-Histidine71% Yield nih.gov
L-Alanyl-L-glutamine E. coliOverexpression of L-amino acid ligase (BacD) and glutamine synthetase (GlnA); Deletion of 4 peptidases and 1 transporterGlutamic acid, Alanine71.7 mM nih.gov
Various LL-Dipeptides E. coliOverexpression of L-amino acid ligase (TabS)Various L-amino acids54-96% Yield nih.govasm.org
cis-3-Hydroxypipecolic Acid E. coliOverexpression of pathway enzymes; Deletion of competing TCA cycle genes; Optimization of RBSL-Lysine, Glucose33 mM frontiersin.org

The synthesis of a specific heterotripeptide like this compound via a whole-cell approach would likely require a sophisticated, multi-enzyme cascade. This could involve a sequence of ligases with tailored specificities. For instance, one enzyme could be used to form the initial Gly-D-Ala dipeptide, followed by a second enzyme, such as the oligopeptide-synthesizing ligase RizB from Bacillus subtilis, which has been shown to ligate an amino acid to a dipeptide to form a tripeptide. tandfonline.com The successful implementation of such a pathway would depend on finding or engineering enzymes with the precise substrate specificities required for each step of the synthesis.

Advanced Structural Elucidation and Conformational Dynamics of Glycyl D Alanyl L Alanine

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of peptides in various states. For Glycyl-D-alanyl-L-alanine, a combination of spectroscopic techniques would provide a detailed picture of its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Backbone Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. For this compound, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts would be the first step. nih.gov This is typically achieved through a suite of two-dimensional NMR experiments, including TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

The analysis of NMR parameters provides crucial structural constraints. For instance, the ³J(Hα, Hɴ) coupling constants, obtained from high-resolution ¹H NMR spectra, can be used to estimate the dihedral angle φ (phi) using the Karplus equation. Information about the ψ (psi) and ω (omega) dihedral angles can be obtained from other scalar couplings and through the analysis of Nuclear Overhauser Effect (NOE) data. NOEs, which arise from the through-space interaction of protons, provide distance constraints between protons that are close in space, which is fundamental for defining the peptide's fold.

The presence of the D-alanine residue is expected to significantly influence the local conformation. Studies on peptides containing D-amino acids have shown that they can promote the formation of specific turn structures. preprints.org For this compound, one might anticipate the formation of a β-turn or γ-turn involving the D-Ala residue. The precise nature of this turn could be elucidated by identifying specific NOE patterns.

Backbone dynamics can be investigated using ¹⁵N relaxation experiments (T₁, T₂, and heteronuclear NOE). These experiments provide information on the motional properties of the peptide backbone on different timescales, revealing regions of flexibility or rigidity.

NMR Parameter Structural Information Derived
Chemical Shifts (¹H, ¹³C, ¹⁵N)Secondary structure elements, local electronic environment
³J(Hα, Hɴ) Coupling ConstantsDihedral angle φ
Nuclear Overhauser Effects (NOEs)Inter-proton distances, 3D structure
¹⁵N Relaxation (T₁, T₂, hetNOE)Backbone dynamics and flexibility

Vibrational Spectroscopy (Raman, Infrared) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of the peptide and is particularly sensitive to its secondary structure and hydrogen bonding patterns. The amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) in the IR spectrum are well-established markers for peptide conformation.

For this compound, the position of the amide I band could indicate the presence of different secondary structures. For example, β-turns typically show characteristic absorptions in the amide I region. By analyzing the fine structure of these bands, it is possible to deduce information about the strength and arrangement of intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing the peptide's conformation. researchgate.net

Raman spectroscopy offers complementary information. The amide I and amide III bands in the Raman spectrum are also sensitive to conformation. Polarized Raman studies on oriented samples, if a crystalline form is obtained, could provide detailed information on the orientation of specific peptide bonds. researchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Sensitivity
Amide I (C=O stretch)1600-1700Secondary structure, hydrogen bonding
Amide II (N-H bend, C-N stretch)1500-1600Secondary structure, hydrogen bonding
Amide III1200-1300Backbone conformation

Mass Spectrometry (MS and MS/MS) for Primary Sequence Confirmation and Fragmentation Pathways

Mass spectrometry is a fundamental technique for confirming the molecular weight and primary sequence of peptides. For this compound, a high-resolution mass spectrum would confirm its elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to verify the amino acid sequence. uab.edu In a typical MS/MS experiment, the protonated peptide is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the sequence. The fragmentation of peptides predominantly occurs at the peptide bonds, leading to the formation of b- and y-ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The observation of a complete series of b- and y-ions would unequivocally confirm the Gly-D-Ala-L-Ala sequence.

The presence of the D-alanine residue is not expected to alter the fundamental fragmentation pathways, as mass spectrometry is generally insensitive to stereochemistry. However, subtle differences in fragmentation efficiencies compared to its all-L diastereomer might be observed under certain conditions.

Ion Type Description
[M+H]⁺Protonated molecular ion
b-ionsN-terminal fragments
y-ionsC-terminal fragments

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Insights

Circular dichroism (CD) spectroscopy is a sensitive method for investigating the chiral environment of a molecule and is widely used to assess the secondary structure of peptides. nih.gov The CD spectrum of a peptide in the far-UV region (190-250 nm) is dominated by the absorption of the peptide bonds.

The CD spectrum of this compound would be expected to be distinct from that of its all-L counterpart, Glycyl-L-alanyl-L-alanine. rsc.orgresearchgate.net The incorporation of a D-amino acid can significantly alter the CD spectrum, often leading to spectra that are not simple mirror images of the all-L peptide. rsc.org This is because the D-residue induces specific local conformations that have a unique chiroptical signature.

The shape and magnitude of the CD spectrum can provide qualitative and quantitative information about the secondary structure content. For instance, the presence of a β-turn is often associated with a characteristic CD spectrum. By comparing the experimental spectrum with reference spectra for different secondary structures, it is possible to estimate the percentage of α-helix, β-sheet, and random coil conformations. nih.gov

X-ray Crystallography and Solid-State Structural Determination

While solution-state techniques like NMR provide information on the dynamic structure of a peptide, X-ray crystallography offers a high-resolution, static picture of the molecule in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would be a key step in its definitive structural elucidation.

A successful crystallographic analysis would reveal the precise atomic coordinates of the peptide, including bond lengths, bond angles, and torsion angles. mdpi.com This would provide an unambiguous determination of the backbone and side-chain conformation in the crystalline state. Furthermore, the crystal structure would reveal the details of the intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that stabilize the crystal lattice.

The conformation observed in the crystal structure can then be compared with the predominant conformation in solution as determined by NMR. Differences between the solid-state and solution structures can provide insights into the conformational flexibility of the peptide and the influence of the environment on its structure.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for complementing experimental data and for providing a deeper understanding of the conformational energy landscape of peptides. For this compound, molecular dynamics (MD) simulations can be used to explore its conformational space in an aqueous environment. nih.gov

Starting from an initial structure, an MD simulation calculates the trajectory of the atoms over time, providing insights into the dynamic behavior of the peptide. github.com From these simulations, it is possible to identify the most stable conformations and the transitions between them. The results of MD simulations can be used to calculate theoretical NMR parameters, which can then be compared with experimental data for validation. cas.cz

Quantum mechanics (QM) calculations can be employed to obtain more accurate energies for different conformations and to calculate theoretical spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.gov These theoretical calculations can aid in the interpretation of experimental spectra and provide a more detailed understanding of the relationship between the peptide's structure and its spectroscopic signatures.

By combining experimental data from NMR, vibrational spectroscopy, and X-ray crystallography with computational modeling, a comprehensive and detailed picture of the structural and dynamic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, electronic energies, and vibrational frequencies.

For this compound, DFT calculations provide fundamental insights into its intrinsic properties in the absence of environmental effects (i.e., in the gas phase). The calculations typically begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, key electronic descriptors can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Furthermore, DFT is employed to predict the vibrational spectrum of the molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to provide a detailed assignment of the spectral bands. For a tripeptide like this compound, characteristic vibrational modes include the Amide A (N-H stretch), Amide I (C=O stretch), and Amide II (N-H bend and C-N stretch) bands, which are sensitive to the peptide's conformation.

Below is a representative table of the kind of data generated from DFT vibrational frequency calculations for a peptide, illustrating the assignment of major vibrational modes.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Peptide Bonds

Vibrational ModeFunctional GroupTypical Calculated Frequency Range (cm⁻¹)
Amide AN-H Stretch3300 - 3500
Amide IC=O Stretch1650 - 1700
Amide IIN-H Bending, C-N Stretch1510 - 1580
Amide IIIC-N Stretch, N-H Bending1230 - 1300
Cα-H BendingCH1350 - 1450
Carboxylate (COO⁻) StretchC-Terminal1550 - 1610

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations are essential for exploring the conformational dynamics of this compound in a more realistic environment, such as in aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be tracked over time.

MD simulations also provide detailed information about the interaction between the tripeptide and the surrounding solvent molecules (e.g., water). Analyses such as the radial distribution function (RDF) can reveal the structure of the hydration shells around different parts of the peptide. The RDF, g(r), describes the probability of finding a solvent molecule at a certain distance (r) from a solute atom. This allows for the quantification of hydrogen bonding between the peptide's polar groups (such as the backbone amide and carbonyl groups) and water, which is crucial for understanding its solubility and stability in solution.

Table 2: Hypothetical Low-Energy Conformers of this compound from MD Simulations

Conformerφ (D-Ala)ψ (D-Ala)φ (L-Ala)ψ (L-Ala)Relative Energy (kcal/mol)
1 (Global Minimum)+60°+45°-75°+140°0.00
2+150°-160°-140°+150°1.25
3+55°-140°-70°-35°2.10
4-70°+130°-60°+135°3.50

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Reaction Mechanisms

To study chemical reactions, such as the enzymatic cleavage or formation of a peptide bond involving this compound, a purely classical MD approach is insufficient as it cannot describe bond breaking and forming. Conversely, a full DFT treatment of a peptide interacting with an enzyme and solvent is computationally prohibitive. The hybrid QM/MM method provides an elegant solution by partitioning the system into two regions.

The chemically active region—for example, the peptide bond being cleaved and the critical amino acid residues of the enzyme's active site—is treated with a high-level quantum mechanics method (like DFT). biorxiv.org The remainder of the system, including the rest of the protein and the solvent, is treated with a classical molecular mechanics force field. This approach balances computational cost with accuracy, allowing for the simulation of reaction pathways in a complex biological environment. nih.gov

Using a QM/MM approach, one can calculate the potential energy surface along a defined reaction coordinate (e.g., the distance between a nucleophilic water molecule and the carbonyl carbon of the peptide bond). This allows for the identification of the transition state (the highest point on the minimum energy path) and the calculation of the activation energy barrier for the reaction. Comparing the activation barriers for different proposed mechanisms can reveal the most likely pathway. For instance, QM/MM could be used to model the hydrolysis of the peptide bond between D-alanine and L-alanine, providing atomic-level detail on the role of enzymatic catalysts in lowering the reaction barrier. biorxiv.orgnih.gov

Table 3: Illustrative QM/MM Energy Profile for a Peptide Hydrolysis Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex (RC)Peptide + Enzyme + Water0.0
Transition State (TS)Highest energy point on the reaction path+15.5
Product Complex (PC)Cleaved Peptide Fragments + Enzyme-5.0

Enzymatic Recognition and Biochemical Activity of Glycyl D Alanyl L Alanine and Analogues

Substrate Specificity and Kinetic Analysis with Peptidases

No specific studies detailing the substrate specificity or kinetic parameters (such as K_m or k_cat) of Glycyl-D-alanyl-L-alanine with DD-peptidases, carboxypeptidases, or aminopeptidases were identified. The existing literature focuses on other peptide structures, typically those more closely mimicking the D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors.

Interaction with DD-Peptidases and Carboxypeptidases

No research articles or kinetic data were found that specifically investigate the interaction between this compound and DD-peptidases or carboxypeptidases. Consequently, no data tables on its substrate efficacy or binding affinity with these enzymes can be generated.

Characterization of this compound as a Ligand or Substrate for Relevant Enzymes

There is no available research that characterizes this compound as either a specific ligand or a substrate for any relevant enzyme class mentioned. Its binding properties and potential role in enzymatic pathways remain uninvestigated in the available scientific record.

Modulation of Enzyme Activity by Peptide Stereoisomers

The influence of this compound or its stereoisomers on the activity of target enzymes has not been a subject of published research. General principles of enzyme inhibition and allosteric regulation by peptides are well-documented, but these have not been applied specifically to this compound. americanpeptidesociety.orgnih.gov

Inhibition Kinetics and Mechanisms for Target Enzymes

No studies on the inhibition kinetics or the mechanisms by which this compound might inhibit target enzymes were found. Therefore, it is not possible to provide data on its potential inhibitory constants (K_i) or mode of action.

Allosteric Regulation and Conformational Changes Induced by this compound

There is no evidence in the literature to suggest that this compound acts as an allosteric regulator. wikipedia.org Furthermore, no studies have been conducted to observe any conformational changes in enzymes that might be induced by the binding of this specific peptide. nih.govnih.govplos.orgpurdue.edu

Biological Significance and Molecular Pathways Involving Glycyl D Alanyl L Alanine

Role in Bacterial Cell Wall Metabolism and Peptidoglycan Biosynthesis Homologs

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. Its primary component is peptidoglycan, a polymer of glycan strands cross-linked by short peptides. The synthesis and remodeling of peptidoglycan are complex processes that are potential targets for antimicrobial agents.

The biosynthesis of peptidoglycan begins in the cytoplasm with the synthesis of a UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. glycopedia.eu This precursor typically has the sequence L-alanine-D-glutamic acid-meso-diaminopimelic acid (or L-lysine)-D-alanyl-D-alanine. oup.comlibretexts.org The pentapeptide is then transferred to a lipid carrier in the cell membrane, and N-acetylglucosamine (GlcNAc) is added to form Lipid II. Lipid II is subsequently flipped to the outer leaflet of the membrane, where it is incorporated into the growing peptidoglycan chain by transglycosylases and cross-linked by transpeptidases.

While the canonical peptidoglycan structure is well-defined, variations in the peptide stem can occur. glycopedia.eu It is conceivable that a tripeptide such as Glycyl-D-alanyl-L-alanine, or its components, could be integrated into the peptidoglycan structure under specific conditions, potentially as part of a cross-bridge or as a modification to the standard stem peptide. For instance, in some bacteria, the cross-link between peptide stems is not direct but is mediated by a short peptide bridge, which can contain glycine (B1666218). youtube.com

D-amino acids, particularly D-alanine, are crucial components of peptidoglycan, providing resistance to degradation by host proteases. The incorporation of D-alanine into the pentapeptide precursor is a key step in peptidoglycan synthesis. L-alanine is converted to D-alanine by the enzyme alanine (B10760859) racemase, and then two D-alanine molecules are ligated together by D-alanyl-D-alanine synthetase.

Bacteria have evolved mechanisms to modulate the D-amino acid content of their cell walls. For example, in response to the antibiotic vancomycin, some bacteria replace the terminal D-alanine of the pentapeptide with D-lactate, which reduces the binding affinity of the antibiotic. nih.gov This demonstrates the adaptability of the peptidoglycan synthesis pathway. While there is no direct evidence for the incorporation of a this compound tripeptide, the presence of D-alanine suggests a potential interaction with the enzymatic machinery responsible for peptidoglycan synthesis.

Key Enzymes in Peptidoglycan Precursor SynthesisFunction
Alanine racemaseConverts L-alanine to D-alanine.
D-alanyl-D-alanine synthetaseLigates two D-alanine molecules.
Mur ligases (MurC, MurD, MurE, MurF)Sequentially add amino acids to UDP-MurNAc.
Transpeptidases (Penicillin-Binding Proteins)Catalyze the cross-linking of peptide stems.
TransglycosylasesPolymerize the glycan strands.

Participation in Amino Acid and Peptide Transport Systems

Bacteria have developed sophisticated transport systems to acquire nutrients, including amino acids and peptides, from their environment. These transporters are essential for bacterial survival and play a role in various physiological processes.

The uptake of peptides in bacteria is primarily mediated by two major classes of transporters: the ATP-binding cassette (ABC) transporters and the proton motive force (PMF)-driven transporters. nih.gov ABC transporters, such as the Opp and Dpp systems, utilize the energy from ATP hydrolysis to transport a wide range of di- and oligopeptides. nih.gov PMF-driven transporters, like the DtpT and DtpP systems in Lactococcus lactis, use the electrochemical gradient of protons across the membrane to drive the uptake of di- and tripeptides. nih.gov

The specificity of these transporters varies. For example, the DtpP system of Lactococcus lactis shows a preference for hydrophobic di- and tripeptides. nih.gov A tripeptide like this compound, being relatively small and hydrophilic, could potentially be a substrate for one of these transport systems.

Bacterial peptide transport systems can exhibit stereoselectivity, meaning they may preferentially transport peptides containing L-amino acids over those with D-amino acids. However, the extent of this selectivity can vary between different transporters and bacterial species. Given that this compound contains a D-alanine residue, its transport into the bacterial cell would depend on the tolerance of the specific peptide transporter for D-amino acids within a peptide chain.

Major Bacterial Peptide Transport SystemsEnergy SourceSubstrate Specificity (Examples)
ABC Transporters
Opp (Oligopeptide permease)ATPDi- to pentapeptides nih.gov
Dpp (Dipeptide permease)ATPDipeptides nih.gov
PMF-driven Transporters
DtpT (Dipeptide and tripeptide transporter)Proton Motive ForceHydrophilic di- and tripeptides nih.gov
DtpP (Dipeptide and tripeptide transporter)ATP or related phosphorylated intermediateHydrophobic di- and tripeptides nih.gov

Interplay with Microbial and Host Defense Systems (as it pertains to D-amino acids)

D-amino acids released by bacteria can play a significant role in mediating interactions with the host immune system and in inter-bacterial communication.

The presence of D-alanine in bacterial cell wall components is a key factor in the interaction with host defense mechanisms. One notable example is the D-alanylation of teichoic acids in Gram-positive bacteria. The addition of D-alanine to these polymers reduces the net negative charge of the bacterial cell surface, leading to increased resistance to cationic antimicrobial peptides (CAMPs) produced by the host immune system. plos.org

Furthermore, the host innate immune system can recognize and respond to bacterial D-amino acids. The enzyme D-amino acid oxidase (DAO), present in neutrophils and at mucosal surfaces, can oxidize D-amino acids, including D-alanine, to produce hydrogen peroxide, which has antimicrobial activity. nih.gov This represents a direct mechanism by which the host can combat bacterial infections by targeting their D-amino acid metabolism. nih.gov

Recent studies have also suggested that D-alanine can have immunomodulatory effects. For example, D-alanine has been shown to suppress the production of pro-inflammatory cytokines such as IL-12 and IL-23 in macrophages. researchgate.net Additionally, peptidoglycan precursors ending in D-alanyl-D-alanine can stimulate a stronger inflammatory response compared to those ending in D-alanyl-D-lactate. frontiersin.orgnih.gov While the specific role of this compound in these processes is unknown, the presence of D-alanine suggests it could be a factor in modulating host immune responses.

CompoundBiological Role
D-alanineComponent of peptidoglycan; involved in resistance to cationic antimicrobial peptides; can be targeted by host D-amino acid oxidase. plos.orgnih.gov
L-alanineA primary building block of proteins and a precursor for D-alanine in peptidoglycan synthesis.
GlycineOften found in the peptide interbridge of peptidoglycan in some bacterial species. youtube.com

General Peptide Metabolism and Degradation Pathways

The metabolic fate of peptides containing D-amino acids, such as this compound, is intrinsically linked to the ubiquitous processes of peptidoglycan turnover and recycling in bacteria. Due to the presence of the D-alanine residue, this tripeptide exhibits a notable resistance to hydrolysis by many common proteases, which primarily recognize L-amino acids. However, specific enzymatic pathways exist, particularly in microbial environments, that can efficiently degrade such heterochiral peptides.

The degradation of this compound is not a singular event but rather a stepwise process that likely involves the sequential action of different peptidases. The initial and most critical step in its catabolism is the cleavage of the peptide bond between the D-alanine and the L-alanine residues. This particular bond, an L-D junction, is a target for a specific class of enzymes known as LD-carboxypeptidases.

LD-carboxypeptidases are crucial enzymes in the maturation and recycling of bacterial cell walls. They function to trim peptide stems in peptidoglycan, and their activity is not limited to macromolecular substrates. These enzymes can act on smaller peptide fragments that are released during cell wall turnover. The action of an LD-carboxypeptidase on this compound would result in the release of L-alanine and the formation of the dipeptide Glycyl-D-alanine.

Once liberated, L-alanine can be readily integrated into the host's central metabolism. Through the action of alanine transaminase, L-alanine can be converted to pyruvate, a key intermediate in cellular respiration and various biosynthetic pathways. Pyruvate can then enter the citric acid cycle to generate energy or be used as a precursor for the synthesis of other essential molecules.

The subsequent degradation of the resulting Glycyl-D-alanine dipeptide represents the next stage in the metabolic cascade. While many dipeptidases exhibit stereospecificity for L-amino acids, there are enzymes capable of hydrolyzing peptides with C-terminal D-amino acids. The hydrolysis of the peptide bond between glycine and D-alanine would release the individual amino acids: glycine and D-alanine.

The metabolic pathways for both glycine and D-alanine are well-established. Glycine can be metabolized through several routes, including the glycine cleavage system, which converts it into carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. This one-carbon unit is vital for various biosynthetic processes.

The fate of D-alanine is particularly significant in bacterial metabolism. D-alanine can be converted back to L-alanine by the enzyme alanine racemase, allowing it to be reincorporated into metabolic pathways that utilize L-amino acids. uliege.bebrainly.comnih.govnih.gov Alternatively, D-alanine can be oxidatively deaminated by D-amino acid oxidase to yield pyruvate, ammonia, and hydrogen peroxide. taylorandfrancis.com This conversion provides another entry point into central metabolism. In mammals, while D-amino acids are less common, D-amino acid oxidase is present and can metabolize D-alanine.

In essence, the degradation of this compound is a multi-step process that relies on a specialized set of enzymes capable of recognizing and cleaving peptide bonds involving D-amino acids. The ultimate products of this pathway are common metabolic intermediates that can be readily utilized by the cell for energy production or biosynthesis.

Table 1: Key Enzymes in the Proposed Degradation Pathway of this compound

Enzyme ClassActionSubstrateProducts
LD-Carboxypeptidase Cleavage of the D-Ala-L-Ala peptide bondThis compoundGlycyl-D-alanine and L-Alanine
Alanine Transaminase Transamination of L-alanineL-AlaninePyruvate and an amino acid
Dipeptidase Hydrolysis of the Gly-D-Ala peptide bondGlycyl-D-alanineGlycine and D-Alanine
Alanine Racemase Interconversion of D- and L-alanineD-AlanineL-Alanine
D-Amino Acid Oxidase Oxidative deamination of D-alanineD-AlaninePyruvate, Ammonia, H₂O₂
Glycine Cleavage System Oxidative cleavage of glycineGlycineCO₂, NH₃, Methylene-THF

Intermolecular Interactions and Complex Formation of Glycyl D Alanyl L Alanine

Hydrogen Bonding Networks and Supramolecular Assemblies

The molecular structure of Glycyl-D-alanyl-L-alanine, featuring multiple hydrogen bond donors (amine and amide N-H groups) and acceptors (carbonyl and carboxylate oxygens), allows for the formation of extensive hydrogen bonding networks. While the specific crystal structure of this tripeptide is not extensively documented in publicly available literature, insights can be drawn from studies on similar small peptides.

These hydrogen bonding networks are crucial in determining the solid-state packing of the molecule and can influence its physical properties, such as solubility and melting point. The formation of such supramolecular structures is a key aspect of molecular self-assembly in peptides.

Chelation and Coordination with Metal Ions

Peptides and amino acids are well-known for their ability to chelate metal ions through their functional groups. The terminal amino group, the carboxylate group, and the amide carbonyl oxygens of this compound can all act as potential coordination sites for metal ions.

The mode of coordination can vary depending on the nature of the metal ion, the pH of the solution, and the molar ratio of the peptide to the metal. For example, alanine (B10760859) itself has been shown to form coordination complexes with lanthanide ions, where the carboxylate group bridges metal centers. mdpi.com It is conceivable that this compound could form similar complexes, potentially acting as a bidentate or tridentate ligand.

The chelation process can significantly impact the conformation of the peptide. The coordination of a metal ion can restrict the rotational freedom of the peptide backbone, leading to a more rigid and defined structure. The stability and geometry of these metal complexes are critical in various biological and chemical applications, including the design of artificial metalloenzymes and contrast agents for medical imaging.

Table 1: Potential Metal Ion Coordination Sites in this compound

Functional GroupPotential for Coordination
N-terminal amino groupYes
C-terminal carboxylate groupYes
Peptide bond carbonyl oxygensYes

Binding Interactions with Biological Macromolecules (e.g., proteins, lipids)

The interaction of this compound with biological macromolecules is of significant interest, particularly in the context of understanding its potential biological activity.

The glycopeptide antibiotic vancomycin functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis. nih.govresearchgate.net This binding is highly specific and involves the formation of five crucial hydrogen bonds between the antibiotic and the peptide. researchgate.net

The specificity of vancomycin is directed towards peptides ending in a D-amino acid. nih.govresearchgate.net this compound, however, terminates with an L-alanine residue. This stereochemical difference at the C-terminus makes it an unsuitable substrate for binding to vancomycin. The precise arrangement of atoms required for the formation of the stable vancomycin-peptide complex would be disrupted by the L-configuration of the terminal alanine. Therefore, it is not expected that this compound would exhibit significant binding affinity for vancomycin based on the established binding models.

The interaction of peptides with lipid membranes is a fundamental process in cell biology. The amino acid composition and sequence of a peptide determine its ability to interact with and potentially disrupt lipid bilayers.

Research on antimicrobial peptides has shown that the substitution of glycine (B1666218) with alanine can affect the peptide's structure and its interaction with lipid membranes. For example, replacing a glycine with an alanine in the peptide latarcin 2a resulted in a more rigid structure and altered its disruptive effect on model membranes. nih.gov This highlights the importance of individual amino acid contributions to peptide-membrane interactions.

Upon interaction with a lipid membrane, this compound could undergo conformational changes. The transition from an aqueous environment to the more hydrophobic environment of the membrane can induce folding or changes in the peptide's secondary structure. Such conformational adjustments are often critical for the biological function of membrane-active peptides.

Advanced Analytical Methodologies for Detection and Quantification of Glycyl D Alanyl L Alanine

Chromatographic Techniques with High Resolution

Chromatography remains a cornerstone for the analytical separation of peptides. High-resolution techniques are essential to distinguish between stereoisomers and accurately quantify the target analyte in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful method for the direct enantioselective separation of peptides. The underlying principle involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. These interactions result in different retention times for the enantiomers, enabling their separation.

Macrocyclic glycopeptide-based CSPs, such as teicoplanin, have demonstrated broad enantioselectivity for a variety of chiral molecules, including underivatized amino acids and small peptides. chromatographytoday.comsigmaaldrich.com The multiple chiral centers and functional groups within the teicoplanin structure allow for various interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which contribute to chiral recognition. chromatographytoday.com The teicoplanin aglycone, which is the core macrocycle without its sugar moieties, has shown enhanced selectivity for amino acids, potentially offering improved resolution for short peptides. sigmaaldrich.com

Recent research has also focused on the development of novel peptide-based CSPs. For instance, tripeptide CSPs with varying amino acid sequences have been synthesized and evaluated, demonstrating how the sequence of the immobilized peptide can significantly influence chiral recognition and separation selectivity for different analytes. rsc.orgrsc.org Additionally, zwitterionic CSPs derived from cinchona alkaloids have been developed for the direct stereo-selective resolution of amino acids and small peptides under mobile phase conditions compatible with mass spectrometry. chiraltech.com

Chiral Stationary Phase (CSP)Principle of SeparationApplicability to PeptidesMobile Phase Considerations
TeicoplaninMultiple chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric repulsion. chromatographytoday.comEffective for underivatized amino acids and small peptides, including dipeptides and tripeptides. chromatographytoday.comTypically hydro-organic mobile phases (e.g., methanol (B129727)/water) are used. mst.edu
Teicoplanin AglyconeEnhanced selectivity for amino acids due to the removal of sugar moieties, leading to different spatial arrangements of interaction sites. sigmaaldrich.comShows pronounced selectivity for amino acids and may offer improved resolution for peptides. sigmaaldrich.comCompatible with polar organic solvents like methanol, ethanol, and acetonitrile. sigmaaldrich.com
Tripeptide-based CSPs (e.g., L-Pro-L-Phe-L-Val-L-Leu)Chiral recognition is influenced by the amino acid sequence of the CSP, offering tunable selectivity. rsc.orgchromatographyonline.comCan be designed to separate specific classes of chiral compounds, including those with peptide-like structures. rsc.orgNormal-phase conditions (e.g., hexane/isopropanol) are often employed. chromatographyonline.com
Zwitterionic Cinchona Alkaloid-based CSPsIncorporates both weak anionic and strong cationic interaction sites for dual ion-pairing chromatographic equilibria. chiraltech.comVersatile for the chiral analysis of free amino acids and small peptides. chiraltech.comLC-MS compatible mobile phases, often containing methanol and a small percentage of water. chiraltech.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC), characterized by the use of stationary phases with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC for peptide analysis. The increased efficiency of UHPLC columns leads to sharper peaks, higher resolution, and faster analysis times. chromatographytoday.com When coupled with mass spectrometry (MS), UHPLC-MS/MS has become a leading technique for the identification and quantification of peptides in complex biological mixtures. nih.gov

For the analysis of short peptides, which can be challenging due to their low abundance and potential for ion suppression in electrospray ionization (ESI), UHPLC provides the necessary chromatographic resolution to separate them from matrix components. chromatographytoday.comchromatographyonline.com The enhanced sensitivity of modern mass spectrometers, such as Orbitrap instruments, when paired with the high-efficiency separations of UHPLC, allows for the detection and sequencing of peptides at very low concentrations. chromatographytoday.com The use of longer capillary UHPLC columns can further increase peak capacity, leading to the identification of a greater number of unique peptides in complex samples. chromatographytoday.com

ParameterConventional HPLCUHPLCAdvantage for Peptide Analysis
Stationary Phase Particle Size3-5 µm< 2 µmHigher efficiency, leading to sharper peaks and better resolution of closely related peptides. chromatographytoday.com
Operating PressureLowerHigherAllows for the use of longer columns and/or higher flow rates for faster separations. chromatographytoday.com
Analysis TimeLongerShorterIncreased throughput, which is beneficial for large-scale studies. chromatographytoday.com
ResolutionGoodExcellentImproved ability to separate isomeric and isobaric peptides. chromatographytoday.com
Sensitivity (when coupled with MS)GoodEnhancedNarrower peaks lead to higher analyte concentration at the detector, improving signal-to-noise. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, its application to the analysis of peptides is limited by their low volatility and thermal instability. americanpeptidesociety.org To overcome these limitations, peptides must undergo derivatization to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com

The derivatization process typically involves the modification of the polar functional groups (amino, carboxyl, and any side-chain functional groups) of the peptide. A common approach for small peptides, such as the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine), involves a two-step process: esterification of the carboxyl groups followed by acylation of the amino and thiol groups. For example, esterification can be achieved using 2 M HCl in methanol, followed by acylation with pentafluoropropionic (PFP) anhydride. nih.govnih.gov This process can sometimes lead to intramolecular conversions; for instance, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) derivatives during esterification. nih.govmdpi.com The resulting derivatives can then be analyzed by GC-MS, often using sensitive detection modes like electron-capture negative-ion chemical ionization (ECNICI) for fluorinated derivatives. nih.gov

Derivatization Reagent/MethodTarget Functional Group(s)Resulting DerivativeExample Application
2 M HCl in Methanol (CH₃OH)Carboxyl groupsMethyl estersEsterification of γ-glutamyl peptides. mdpi.com
Pentafluoropropionic (PFP) AnhydrideAmino and thiol groupsPentafluoropropionyl amides/thioestersAcylation of esterified glutathione. nih.gov
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amino, carboxyl, hydroxyl, and thiol groupstert-butyldimethylsilyl (TBDMS) derivativesDerivatization of amino acids for GC-MS analysis. sigmaaldrich.com
Pentafluorobenzyl Bromide (PFB-Br)Carboxyl groupsPentafluorobenzyl (PFB) estersDerivatization of pyroglutamic acid for GC-MS analysis in ECNICI mode. nih.gov

Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment

Capillary Electrophoresis (CE) is a highly efficient separation technique that is particularly well-suited for the analysis of charged and polar molecules, including peptides. For chiral separations, a chiral selector is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, resulting in their separation.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for peptide enantioseparations. chromatographyonline.com Carboxylated CDs, such as carboxymethyl-β-cyclodextrin and succinyl-β-cyclodextrin, have been shown to be effective for the separation of the LL and DD enantiomers of dipeptides and tripeptides. nih.gov The degree of separation is influenced by several factors, including the amino acid sequence of the peptide, the specific type of cyclodextrin (B1172386) used, and the pH of the background electrolyte. nih.gov The pH is a critical parameter as it affects the charge of both the peptide and the acidic cyclodextrin, thereby influencing their interaction and the resulting separation. nih.gov In some cases, the use of a binary system of chiral selectors, such as a neutral cyclodextrin combined with an anionic one, can enhance selectivity and resolution. nih.govnih.gov

Chiral SelectorPeptide TypeKey Separation ParametersObserved Phenomena
Carboxymethyl-β-cyclodextrinDipeptides and TripeptidesBuffer pH, Cyclodextrin concentrationCan act as a universal CD for many peptide enantioseparations. nih.gov
Succinyl-β-cyclodextrinDipeptides and TripeptidesBuffer pH, Amino acid sequenceEffective for specific peptide sequences. nih.gov
β-cyclodextrin and Sodium Deoxycholate (Binary System)Derivatized Dipeptides (e.g., Gly-Ala)Molar ratio of selectors, Buffer concentration and pHEnhanced selectivity and resolution compared to single selectors. nih.gov
Sulfated and Sulfonated CyclodextrinsDipeptides and TripeptidesNature of the cyclodextrin, Amino acid sequenceThe position and type of substituent on the cyclodextrin influence enantioselectivity. researchgate.net

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis

Microfluidic and lab-on-a-chip technologies offer a miniaturized platform for performing chemical and biological analyses with significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. creative-biolabs.comnih.gov These systems integrate various laboratory functions, such as sample preparation, separation, and detection, onto a single chip.

Microfluidic System ComponentFunctionMaterialAdvantage for Peptide Analysis
Integrated Sample Enrichment ColumnPre-concentrates peptides from a dilute sample and removes interfering substances.Packed with C18 reverse-phase media. acs.orgIncreases sensitivity and allows for the analysis of low-abundance peptides. acs.org
On-Chip Separation ColumnPerforms chromatographic separation of the peptide mixture.Packed with HPLC stationary phase material. acs.orgProvides high-resolution separation in a miniaturized format. acs.org
Integrated Nanoelectrospray TipInterfaces the microfluidic chip directly with a mass spectrometer for ionization.Fabricated as part of the polymer chip. acs.orgMinimizes dead volume, reduces band broadening, and enhances ESI efficiency. acs.org
"Mother Machine" Microfluidic DeviceTraps and observes individual cells over time.Typically made from polydimethylsiloxane (B3030410) (PDMS).Allows for the study of peptide-cell interactions and biological activity at the single-cell level. ufluidix.com

Future Directions and Emerging Research Perspectives on Glycyl D Alanyl L Alanine

Rational Design and Synthesis of Novel Peptide Analogues

Currently, there is no published research on the rational design and synthesis of novel peptide analogues specifically derived from Glycyl-D-alanyl-L-alanine.

In the broader field of peptide science, the rational design of analogues is a crucial strategy for enhancing the therapeutic potential of a lead compound. This process typically involves systematic modifications of the peptide backbone or amino acid side chains to improve properties such as stability, bioavailability, and target affinity. For a hypothetical research program on this compound analogues, key strategies could include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to determine its importance for biological activity.

D-Amino Acid Substitution: Introducing additional D-amino acids to increase resistance to enzymatic degradation.

N-methylation and C-terminal modification: Altering the peptide backbone to improve stability and cell permeability.

The synthesis of such analogues would likely be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

Exploration of Undiscovered Biological Functions and Signaling Roles

There is no available data on the biological functions or signaling roles of this compound.

Future research could investigate the potential bioactivity of this tripeptide in various contexts. Given that many short peptides exhibit biological activity, a screening program could be initiated to explore its effects on:

Inflammatory Pathways: Many tripeptides, such as KPV (Lysine-Proline-Valine), have demonstrated potent anti-inflammatory properties. swolverine.com

Neurological Processes: Peptides can act as neurotransmitters or neuromodulators. For instance, research on Brain-Derived Neurotrophic Factor (BDNF) has led to the development of peptide mimetics for neuroprotection. swolverine.com

Metabolic Regulation: Certain dipeptides, like Alanine-Glutamine, have been shown to influence glucose metabolism. nih.gov

These investigations would necessitate a range of in vitro and in vivo assays to identify any potential therapeutic applications.

Integration of Advanced Biophysical Techniques for Real-Time Analysis

No biophysical studies have been published on this compound.

Should this peptide become a subject of research, advanced biophysical techniques would be essential for characterizing its structure and interactions in real-time. A hypothetical workflow could include:

TechniqueApplication for this compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Determining the three-dimensional structure of the peptide in solution.
Circular Dichroism (CD) Spectroscopy Analyzing the secondary structure and conformational changes under different conditions.
Surface Plasmon Resonance (SPR) Quantifying the binding kinetics of the peptide to potential biological targets.
Isothermal Titration Calorimetry (ITC) Measuring the thermodynamics of binding interactions.

These techniques would provide fundamental insights into the structure-function relationship of the peptide.

Predictive Modeling and Data-Driven Discovery in Peptide Science

There are no predictive modeling or data-driven discovery studies specifically involving this compound.

The field of peptide science is increasingly leveraging computational tools for predictive modeling and discovery. If research on this compound were to be initiated, these approaches could accelerate the process:

Molecular Docking: Simulating the interaction of the peptide with known protein targets to predict binding affinity and mode.

Molecular Dynamics (MD) Simulations: Modeling the conformational dynamics of the peptide and its complexes with target molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of peptide analogues with their biological activity to guide the design of more potent compounds.

These computational methods can help prioritize synthetic efforts and generate hypotheses for further experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycyl-D-alanyl-L-alanine, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies to prevent racemization. Enantiomeric purity is validated via reverse-phase HPLC with chiral columns and corroborated by circular dichroism (CD) spectroscopy. Mass spectrometry (MS) confirms molecular weight accuracy, while nuclear magnetic resonance (NMR) resolves stereochemical assignments .

Q. How should researchers characterize the structural conformation of this compound in aqueous solutions?

  • Methodological Answer : Use NMR (¹H and ¹³C) to analyze backbone dihedral angles and hydrogen-bonding patterns. CD spectroscopy can detect secondary structure tendencies (e.g., β-sheet or random coil). Pair these with molecular dynamics (MD) simulations parameterized by experimental data to predict solvation effects .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40–80°C, pH 1–13) with LC-MS monitoring. Hydrolysis and oxidation products are identified via high-resolution MS. Thermodynamic parameters (e.g., ΔH° for decomposition) can be derived from differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions between mass spectrometry data and NMR structural assignments for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • MS : Use collision-induced dissociation (CID) to confirm fragmentation patterns and adduct formation (e.g., Na⁺ clustering, as shown in CIDC studies) .
  • NMR : Perform 2D NOESY experiments to detect through-space correlations and validate hydrogen bonding.
  • Computational : Apply density functional theory (DFT) to predict MS fragmentation pathways and compare with experimental spectra .

Q. What advanced computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate peptide-membrane interactions (e.g., lipid bilayer permeation) using CHARMM or AMBER force fields.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study enzymatic cleavage mechanisms by modeling active-site interactions.
  • Quantitative Structure-Property Relationship (QSPR) : Predict physicochemical properties (e.g., logP) from structural descriptors derived from SMILES or InChI .

Q. How can researchers design experiments to investigate the peptide’s role in modulating enzyme activity or receptor binding?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (kₐₜₜ, Kₘ) with target enzymes (e.g., proteases).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Resolve thermodynamic profiles (ΔG, ΔH, ΔS) of interactions .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing discrepancies in peptide stability datasets across studies?

  • Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., buffer composition, ionic strength). Use Bayesian inference to model uncertainty in degradation kinetics. Meta-analyses should standardize protocols and report confidence intervals for reproducibility .

Q. How should researchers validate computational predictions of this compound’s behavior in biological systems?

  • Methodological Answer : Combine in silico results with experimental validation:

  • In Vitro : Test predicted binding partners using fluorescence polarization or microscale thermophoresis.
  • In Vivo : Use isotopic labeling (e.g., ¹⁵N) to track peptide metabolism in model organisms.
  • Cross-Validation : Compare MD-derived conformational ensembles with NMR relaxation data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.